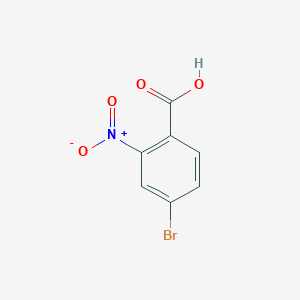

4-Bromo-2-nitrobenzoic acid

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO4/c8-4-1-2-5(7(10)11)6(3-4)9(12)13/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIRHHEZLJGORGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396250 | |

| Record name | 4-Bromo-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99277-71-1 | |

| Record name | 4-Bromo-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromo-2-nitrobenzoic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-nitrobenzoic acid is a substituted aromatic carboxylic acid with the chemical formula C₇H₄BrNO₄.[1][2] Its structure consists of a benzene (B151609) ring functionalized with a carboxylic acid group, a nitro group at the ortho position, and a bromine atom at the para position relative to the carboxyl group. This arrangement of electron-withdrawing groups significantly influences the molecule's chemical reactivity and physical properties, making it a valuable intermediate in organic synthesis.[3] It serves as a critical building block in the production of various pharmaceuticals, agrochemicals, and other specialty chemicals.[2][3][4] Notably, it is a key intermediate in the synthesis of the potential anticancer agent Lonafarnib and has been utilized in the development of fibroblast growth factor receptor-1 (FGFR1) inhibitors for treating non-small cell lung cancer.[1][4]

Physical and Chemical Properties

This compound is typically a yellow to pale cream crystalline solid.[2][3][4] The presence of the electron-withdrawing nitro and bromo substituents enhances the acidity of the carboxylic acid group.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄BrNO₄ | [1][4] |

| Molecular Weight | 246.01 g/mol | [1][4] |

| CAS Number | 99277-71-1 | [1][2] |

| Appearance | Powder to crystal; white to gray to brown, pale cream | [1][4] |

| Melting Point | 165-169 °C | [1][4] |

| Boiling Point (Predicted) | 368.6 ± 32.0 °C | [1][4] |

| Density (Predicted) | 1.892 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 1.97 ± 0.25 | [1][4] |

| Solubility | Soluble in methanol, ethanol, and acetone; insoluble in water. | [1][2][4] |

| Flash Point (Predicted) | 176.7 ± 25.1 °C | [4] |

| LogP | 2.33 | [4] |

Spectral Data

While specific, verified spectra for this compound are not widely available in public databases, the expected spectral characteristics can be inferred from its structure.

-

¹H NMR: The proton NMR spectrum is expected to show three aromatic protons with distinct chemical shifts and coupling patterns due to the substitution on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum should display seven signals corresponding to the seven carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.

-

IR Spectroscopy: The infrared spectrum will be characterized by absorption bands corresponding to the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the symmetric and asymmetric stretches of the nitro group.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a bromine atom.

Chemical Reactivity

The chemical behavior of this compound is dictated by its three functional groups: the carboxylic acid, the nitro group, and the bromine atom.

-

Carboxylic Acid Reactions: The carboxylic acid group can undergo typical reactions such as esterification and amidation.[4]

-

Nitro Group Reduction: The nitro group can be reduced to an amino group (NH₂) using various reducing agents, such as catalytic hydrogenation. This transformation is a key step in the synthesis of many biologically active molecules.

-

Bromine Atom Substitution: The bromine atom can be replaced by various nucleophiles through nucleophilic aromatic substitution reactions. It can also participate in metal-catalyzed coupling reactions, such as Negishi-type couplings with dimethylzinc (B1204448) in the presence of a palladium-phosphine catalyst.[1][4]

Experimental Protocols

The synthesis of this compound is well-documented, with the most common method being a modification of the Sandmeyer reaction.

Synthesis of this compound from 4-Amino-2-nitrobenzoic Acid

This protocol is adapted from the procedure described by Boojamra, C.G.; Burow, K.M.; Thompson, L.A.; Ellman, J.A. in J. Org. Chem., 1997, 62, 1240-1256.[1]

-

Diazotization:

-

Dissolve 4-amino-2-nitrobenzoic acid (1.0 eq) in 48% aqueous hydrobromic acid (HBr) at 0 °C with stirring.

-

Slowly add an aqueous solution of sodium nitrite (B80452) (NaNO₂) (1.0 eq).

-

Continue stirring at 0 °C for approximately 25 minutes. The reaction mixture should transform from a turbid suspension to a clear orange-yellow solution.[1]

-

-

Sandmeyer Reaction:

-

In a separate flask, dissolve copper(I) bromide (CuBr) (1.3 eq) in 48% aqueous HBr at 0 °C.

-

Add the diazonium salt solution dropwise to the CuBr solution. This will result in the generation of yellow foam and the release of gas.[1]

-

Stir the reaction mixture at 0 °C for 1 hour.

-

-

Work-up and Purification:

-

Concentrate the reaction mixture under reduced pressure.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic phases, dry over sodium sulfate (B86663) (Na₂SO₄), and concentrate to yield the crude product.

-

The crude product can be further purified by filtration through a column of Florisilica clay, followed by washing with ethyl acetate.[1]

-

After evaporation of the solvent, the product is obtained as a light yellow solid.[1]

-

Caption: Synthetic workflow for this compound.

Applications in Drug Development

This compound is a versatile building block for the synthesis of complex organic molecules with significant biological activity. Its utility is prominently demonstrated in its role as a precursor to advanced pharmaceutical intermediates.

Caption: Role as a key synthetic intermediate.

Safety and Handling

This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation. It is also considered very toxic to aquatic life with long-lasting effects. When handling this compound, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance. Always consult the relevant Safety Data Sheet (SDS) before handling any chemical.

References

An In-depth Technical Guide to 4-Bromo-2-nitrobenzoic Acid (CAS: 99277-71-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-nitrobenzoic acid, with the CAS number 99277-71-1, is a substituted aromatic carboxylic acid that serves as a versatile building block in organic synthesis. Its unique trifunctional structure—comprising a carboxylic acid, a nitro group, and a bromine atom—makes it a valuable precursor for a wide array of complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, key applications in research and development, and safety considerations. The strategic positioning of its functional groups allows for selective chemical modifications, rendering it a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Chemical and Physical Properties

The physicochemical properties of this compound are fundamental to its application in various synthetic protocols. These properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 99277-71-1 |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₄BrNO₄ |

| Molecular Weight | 246.01 g/mol |

| Canonical SMILES | C1=CC(=C(C=C1Br)--INVALID-LINK--[O-])C(=O)O |

| InChI Key | ZIRHHEZLJGORGU-UHFFFAOYSA-N |

Table 2: Physical Properties

| Property | Value | Source |

| Physical State | Crystalline powder/solid | [1] |

| Color | White to pale cream, gray, or brown tones | [1] |

| Melting Point | 165-169 °C | [2] |

| Boiling Point | 368.6 ± 32.0 °C (Predicted) | [1] |

| Density | 1.892 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in methanol, ethanol, acetone; insoluble in water | [1] |

| pKa | 1.97 ± 0.25 (Predicted) | [1] |

Spectroscopic Data

Table 3: Predicted Spectroscopic Features

| Spectroscopy | Feature | Predicted Chemical Shift / Wavenumber |

| ¹H NMR | Aromatic Protons | δ 7.5 - 8.5 ppm |

| Carboxylic Acid Proton | δ > 10 ppm (broad) | |

| ¹³C NMR | Aromatic Carbons | δ 120 - 150 ppm |

| Carboxylic Carbon | δ 165 - 175 ppm | |

| IR Spectroscopy | O-H stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (broad) |

| C=O stretch (Carboxylic Acid) | 1680-1710 cm⁻¹ | |

| N-O stretch (Nitro Group) | 1510-1560 cm⁻¹ (asymmetric), 1345-1385 cm⁻¹ (symmetric) | |

| C-Br stretch | 500-600 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z 245, 247 (approx. 1:1 ratio due to Br isotopes) |

Synthesis and Experimental Protocols

This compound can be synthesized through several routes. The two most common methods are detailed below.

Synthesis via Sandmeyer Reaction

This method involves the diazotization of an amino group followed by its substitution with a bromide ion, catalyzed by copper(I) bromide.

Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.

Experimental Protocol:

-

Diazotization: Dissolve 4-amino-2-nitrobenzoic acid (1 equivalent) in 48% aqueous hydrobromic acid (HBr) at 0°C with stirring. Slowly add an aqueous solution of sodium nitrite (B80452) (NaNO₂) (1 equivalent). Continue stirring at 0°C for 25 minutes.[3]

-

Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide (CuBr) (1.3 equivalents) in 48% aqueous HBr at 0°C. To this solution, add the freshly prepared diazonium salt solution dropwise.[3]

-

Work-up: After stirring at 0°C for 1 hour, concentrate the reaction mixture under reduced pressure. Extract the aqueous layer with ethyl acetate (B1210297). Combine the organic phases, dry over sodium sulfate (B86663) (Na₂SO₄), and concentrate to yield the crude product.[3]

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or Florisil, eluting with ethyl acetate to afford this compound as a light-yellow solid.[3]

Synthesis via Hydrolysis of a Nitrile Precursor

This method involves the acid-catalyzed hydrolysis of 4-bromo-2-nitrobenzonitrile (B1267159).

Caption: Synthesis of this compound by hydrolysis of the corresponding nitrile.

Experimental Protocol:

-

Hydrolysis: To a solution of 4-bromo-2-nitrobenzonitrile (1 equivalent) in water, add concentrated sulfuric acid (H₂SO₄). Heat the mixture at 80°C for 8 hours.[1]

-

Work-up: After the reaction is complete, pour the solution over crushed ice and extract with ethyl acetate. Separate the aqueous layer and extract again with ethyl acetate.[1]

-

Isolation: Combine the organic layers and concentrate under reduced pressure to obtain this compound.[1]

Applications in Drug Discovery and Development

This compound is a key starting material in the synthesis of several biologically active compounds.

Intermediate in the Synthesis of FGFR1 Inhibitors

Derivatives of this compound have been developed as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a target in non-small cell lung cancer (NSCLC).[1]

Caption: Synthetic workflow for FGFR1 inhibitors from this compound.

Experimental Protocol for Intermediate 1 Synthesis:

-

Amide Coupling: To a reaction vessel, add this compound (1.2 equivalents), EDC HCl (1.2 equivalents), and ethanol. Activate the mixture by stirring for 30 minutes at room temperature.[4]

-

Reaction: Add 3,5-dimethoxyaniline (1 equivalent) to the activated mixture. Heat the solution at 80°C for 5 hours.[4]

-

Isolation: Cool the reaction to room temperature, add water, and filter the precipitate. Dry the solid to obtain intermediate 1.[4]

Role in FGFR1 Signaling Pathway

FGFR1 is a receptor tyrosine kinase that, upon binding to fibroblast growth factors (FGFs), activates several downstream signaling cascades, including the PLCγ and MAPK/ERK pathways, which are implicated in cell proliferation and survival.[5] Inhibitors derived from this compound block the phosphorylation of FGFR1, thereby inhibiting these downstream signals.[5]

Caption: Simplified FGFR1 signaling pathway and the inhibitory action of derivatives.

Precursor to Lonafarnib

This compound is a key intermediate in the synthesis of Lonafarnib, a farnesyltransferase inhibitor investigated as a potential anticancer agent.[3][6]

Other Applications

This compound also serves as a building block for various other pharmaceuticals, including anti-inflammatory and antihistamine drugs.[4] In the agricultural sector, it has applications as an herbicide and fungicide.[1]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Table 4: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed |

| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation |

| Skin sensitization (Category 1) | H317: May cause an allergic skin reaction |

| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure (Category 3) | H335: May cause respiratory irritation |

| Hazardous to the aquatic environment, acute hazard (Category 1) | H400: Very toxic to aquatic life |

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[2]

Conclusion

This compound is a highly functionalized and versatile chemical intermediate with significant applications in medicinal chemistry and other industrial sectors. Its utility as a precursor to potent FGFR1 inhibitors highlights its importance in modern drug discovery. The synthetic routes to this compound are well-established, and its reactivity allows for a diverse range of chemical transformations. Proper handling and safety precautions are essential when working with this compound. This guide serves as a valuable technical resource for researchers and professionals engaged in the synthesis and application of novel chemical entities.

References

- 1. rsc.org [rsc.org]

- 2. 4-溴-2-硝基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-Bromo-2-methylbenzoic acid | C8H7BrO2 | CID 99570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Nitrobenzoic acid, 2-bromo-4-fluorophenyl ester [webbook.nist.gov]

- 5. 1-Bromo-2-nitrobenzene(577-19-5) 13C NMR [m.chemicalbook.com]

- 6. Benzoic acid, 4-bromo-, ethyl ester [webbook.nist.gov]

Spectroscopic Analysis of 4-Bromo-2-nitrobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromo-2-nitrobenzoic acid (CAS No. 99277-71-1). Due to the limited availability of directly published spectra for this specific compound, this guide combines available data from suppliers with predicted values based on analogous compounds and established spectroscopic principles. Detailed experimental protocols for acquiring such data are also provided.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: General Properties

| Property | Value | Source |

| Molecular Formula | C₇H₄BrNO₄ | --INVALID-LINK-- |

| Molecular Weight | 246.01 g/mol | --INVALID-LINK-- |

| Melting Point | 165-169 °C | --INVALID-LINK-- |

| Appearance | Off-white to light brown solid | --INVALID-LINK-- |

Table 2: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.5 | Singlet (broad) | 1H | -COOH |

| ~8.2 | Doublet | 1H | Ar-H |

| ~8.0 | Doublet of Doublets | 1H | Ar-H |

| ~7.9 | Doublet | 1H | Ar-H |

Note: Predicted values are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. A Certificate of Analysis from MedChemExpress confirms the ¹H NMR spectrum is consistent with the structure.[1]

Table 3: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O |

| ~148 | C-NO₂ |

| ~138 | C-Br |

| ~135 | Ar-C |

| ~132 | Ar-C |

| ~125 | Ar-C |

| ~122 | Ar-C |

Note: Predicted values are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy.

Table 4: Predicted Key IR Absorptions (KBr Pellet)

| Wavenumber (cm⁻¹) | Description |

| 3300-2500 (broad) | O-H stretch (Carboxylic Acid) |

| ~1700 | C=O stretch (Carboxylic Acid) |

| ~1530 and ~1350 | N-O asymmetric and symmetric stretch (Nitro group) |

| ~1300 | C-O stretch |

| ~850 | C-Br stretch |

Note: Predicted values are based on typical absorption ranges for the functional groups present in the molecule.

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 245/247 | [M]⁺ molecular ion peak (presence of Br isotopes) |

| 228/230 | [M-OH]⁺ |

| 200/202 | [M-COOH]⁺ |

| 154/156 | [M-COOH-NO₂]⁺ |

Note: Predicted fragmentation patterns are based on the principles of mass spectrometry for aromatic carboxylic acids.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

-

Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Set the spectral width to cover the range of approximately -2 to 16 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of approximately 0 to 200 ppm.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

The chemical shifts are referenced to the solvent peak of DMSO-d₆ (δ ~39.52 ppm).

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Technique):

-

Sample Preparation:

-

Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the IR spectrum over the range of 4000 to 400 cm⁻¹.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the solid sample directly into the ion source via a direct insertion probe.

-

Instrumentation: Employ a mass spectrometer equipped with an electron ionization source.

-

Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV).

-

Data Acquisition:

-

Scan a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., m/z 50-300).

-

The resulting mass spectrum will show the molecular ion peak and various fragment ions.

-

Workflow and Data Interpretation

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

References

Solubility of 4-Bromo-2-nitrobenzoic acid in organic solvents

An In-depth Technical Guide to the Solubility of 4-Bromo-2-nitrobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility and provides a detailed experimental protocol for determining precise solubility values.

Introduction to this compound

This compound is a yellow crystalline powder with the chemical formula C₇H₄BrNO₄.[1] It serves as a versatile intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory drugs and antihistamines.[1] Understanding its solubility in different organic solvents is crucial for its application in synthesis, purification, and formulation processes within the pharmaceutical and chemical industries.

Qualitative Solubility Data

Based on available data, this compound exhibits solubility in several common polar organic solvents while being insoluble in water.[1] A summary of its qualitative solubility is presented in Table 1.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Methanol | Soluble[1][2] |

| Ethanol | Soluble[1] |

| Acetone (B3395972) | Soluble[1] |

| Water | Insoluble[1] |

Experimental Protocol for Quantitative Solubility Determination

The following section outlines a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent using the gravimetric method. This method is a reliable and straightforward approach for obtaining precise solubility data.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (e.g., methanol, ethanol, acetone)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic water bath or shaker

-

Calibrated thermometer

-

Conical flasks with stoppers

-

Filter papers (pore size suitable to retain the solid)

-

Funnels

-

Evaporating dish or watch glass

-

Drying oven

Experimental Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a conical flask containing a known volume of the chosen organic solvent. The presence of undissolved solid is necessary to ensure the solution is saturated.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic water bath or shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This may take several hours. It is recommended to periodically analyze samples until a constant concentration is observed.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 10 mL) of the supernatant liquid using a calibrated pipette.

-

Filter the withdrawn sample to remove any remaining solid particles.

-

-

Gravimetric Analysis:

-

Weigh a clean, dry evaporating dish or watch glass (W₁).

-

Transfer the filtered saturated solution to the pre-weighed dish.

-

Weigh the dish containing the solution (W₂).

-

Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the acid.

-

Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it (W₃).

-

Repeat the drying and weighing process until a constant weight is achieved.

-

Data Calculation

The solubility can be calculated using the following formulas:

-

Weight of the solute (this compound):

-

Wsolute = W₃ - W₁

-

-

Weight of the solvent:

-

Wsolvent = W₂ - W₃

-

-

Solubility ( g/100 g solvent):

-

Solubility = (Wsolute / Wsolvent) × 100

-

Visualizing Experimental and Synthetic Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the gravimetric determination of solubility.

Caption: Gravimetric solubility determination workflow.

Synthesis of this compound

A common synthetic route to this compound involves the diazotization of 4-amino-2-nitrobenzoic acid followed by a Sandmeyer reaction.

Caption: Synthesis of this compound.

Conclusion

References

4-Bromo-2-nitrobenzoic Acid: A Technical Guide to Safe Handling and Precautions

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for 4-Bromo-2-nitrobenzoic acid. The information is intended for professionals in research and drug development who may handle this compound. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of experimental work.

Chemical and Physical Properties

This compound is a substituted aromatic carboxylic acid. Its chemical structure, featuring a bromine atom and a nitro group, dictates its reactivity and necessitates careful handling.[1][2]

| Property | Value | Reference |

| CAS Number | 99277-71-1 | [3] |

| Molecular Formula | C₇H₄BrNO₄ | [4] |

| Molecular Weight | 246.01 g/mol | [3] |

| Appearance | Light yellow to beige or brown crystalline solid/powder | [1][5] |

| Melting Point | 165-169 °C | [3] |

| Solubility | Soluble in methanol, ethanol, and acetone. Insoluble in water. | [5] |

| Storage | Store in a cool, dry, well-ventilated place away from incompatible substances and sources of ignition. Keep container tightly closed. | [5] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. Understanding its specific hazards is the first step toward safe handling.

| Hazard Class | Category | GHS Code | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302 | Harmful if swallowed. |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation. |

| Skin Sensitization | 1 | H317 | May cause an allergic skin reaction. |

| Serious Eye Damage/Eye Irritation | 2A | H319 | Causes serious eye irritation. |

| Specific Target Organ Toxicity — Single Exposure | 3 | H335 | May cause respiratory irritation. |

| Hazardous to the Aquatic Environment, Acute | 1 | H400 | Very toxic to aquatic life. |

| Hazardous to the Aquatic Environment, Long-term | 1 | H410 | Very toxic to aquatic life with long lasting effects. |

Signal Word: Warning

Hazard Pictograms:

-

-

*

Experimental Protocols for Safe Handling

The following protocols are generalized for handling hazardous powdered chemicals like this compound in a research setting. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) before beginning any work.

Personal Protective Equipment (PPE)

Adequate PPE is the first line of defense against chemical exposure.

| PPE Item | Specification |

| Eye Protection | Safety glasses with side-shields or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile) inspected for integrity before each use. |

| Body Protection | A lab coat that fastens securely. Clothing that fully covers the legs and closed-toe shoes are mandatory. |

| Respiratory | A NIOSH-approved respirator may be necessary if engineering controls are insufficient or during spill cleanup. |

Weighing and Handling Protocol

Handling of this compound powder requires measures to prevent dust inhalation and skin contact.

Objective: To safely weigh a specific amount of this compound powder for experimental use.

Methodology:

-

Preparation: Designate a specific area for handling the powder, preferably within a certified chemical fume hood. [6]Cover the work surface with absorbent bench paper. [7]2. Tare Weighing:

-

Place a labeled, clean, and dry container with a lid on the analytical balance and tare it.

-

Move the tared container to the chemical fume hood.

-

-

Powder Transfer:

-

Final Weighing:

-

Carefully transport the closed container back to the analytical balance.

-

Record the weight of the powder.

-

-

Adjusting the Amount: If more or less powder is needed, return the closed container to the fume hood to make adjustments. Repeat the weighing process until the desired amount is obtained. [8]6. Cleanup:

-

Wipe down the spatula and any potentially contaminated surfaces within the fume hood with a damp cloth or towel.

-

Dispose of all contaminated materials (e.g., weigh paper, gloves, bench paper) in a designated hazardous waste container.

-

Thoroughly wash hands after removing gloves.

-

Dissolving Protocol

Objective: To safely dissolve a pre-weighed amount of this compound.

Methodology:

-

Solvent Addition:

-

All dissolving procedures should be performed within a chemical fume hood.

-

Based on the desired concentration, calculate the required volume of the appropriate solvent (e.g., methanol, ethanol, acetone).

-

Slowly add the solvent to the container with the pre-weighed this compound.

-

-

Dissolution:

-

Gently swirl the container to aid dissolution. If necessary, use a magnetic stirrer.

-

Keep the container closed as much as possible during this process.

-

-

Storage of Solution:

-

Clearly label the container with the chemical name, concentration, solvent, date, and appropriate hazard warnings.

-

Store the solution in a cool, dry, and well-ventilated area, away from incompatible materials.

-

Biological Activity and Potential Signaling Pathway Interaction

This compound serves as a key intermediate in the synthesis of various biologically active molecules. [2][9]Notably, it is a building block for Lonafarnib, a farnesyltransferase inhibitor with anticancer properties. [5][10]Furthermore, derivatives of this compound have been identified as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key player in cell proliferation and survival. [5] Below is a conceptual diagram illustrating the role of FGFR1 in a signaling pathway and the potential impact of an inhibitor derived from this compound.

Caption: FGFR1 signaling pathway and its inhibition.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

| Emergency Situation | Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation or a rash occurs, seek medical advice. Wash clothing before reuse. |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a poison center or doctor if you feel unwell. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a poison center or doctor if you feel unwell. |

| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Avoid dust formation. Sweep up the spilled solid and place it in a suitable, closed container for disposal. Prevent the spill from entering drains. Ventilate the area after cleanup is complete. |

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Dispose of unwanted chemicals and contaminated materials in accordance with local, regional, and national regulations.

-

Do not dispose of this chemical down the drain or in the regular trash.

-

Use a licensed professional waste disposal service to dispose of this material.

Logical Workflow for Safe Handling

The following diagram outlines the logical steps for safely handling this compound in a laboratory setting.

Caption: Logical workflow for handling this compound.

This technical guide is intended to supplement, not replace, formal safety training and institutional protocols. Always prioritize safety and consult with your institution's Environmental Health and Safety department for specific guidance.

References

- 1. CAS 99277-71-1: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 99277-71-1 | Benchchem [benchchem.com]

- 3. Synthesis routes of this compound [benchchem.com]

- 4. This compound | C7H4BrNO4 | CID 3774467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound (99277-71-1) for sale [vulcanchem.com]

- 6. ehs.weill.cornell.edu [ehs.weill.cornell.edu]

- 7. ehs.wisc.edu [ehs.wisc.edu]

- 8. web.uri.edu [web.uri.edu]

- 9. nbinno.com [nbinno.com]

- 10. This compound CAS#: 99277-71-1 [m.chemicalbook.com]

A Technical Guide to High-Purity 4-Bromo-2-nitrobenzoic Acid for Researchers and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the procurement, synthesis, and application of high-purity 4-Bromo-2-nitrobenzoic acid (CAS No. 99277-71-1). This key chemical intermediate is pivotal in the synthesis of various pharmaceutical compounds, most notably the farnesyltransferase inhibitor, Lonafarnib.

Commercial Supplier Specifications

The quality and purity of this compound are critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. A variety of commercial suppliers offer this compound at different purity grades. The following table summarizes the quantitative data from a selection of suppliers.

| Supplier | Purity | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |

| Sigma-Aldrich | 97% | 246.01 | 165-169 | Solid | 99277-71-1 |

| MedChemExpress | 98.0% (by NMR) | 246.016 | Not Specified | Off-white to light brown solid | 99277-71-1 |

| TCI America | ≥98.0% | 246.02 | 165 | Crystalline Powder | 99277-71-1 |

| Thermo Scientific Chemicals | 97% | 246.02 | 165-169 | Not Specified | 99277-71-1 |

| Apollo Scientific | 97% | Not Specified | Not Specified | Not Specified | 99277-71-1 |

| Ouhuang Engineering Materials | 99.91% | Not Specified | Not Specified | Not Specified | 99277-71-1 |

| Hebei Chuanghai Biotechnology | 99.5% | Not Specified | Not Specified | Not Specified | 99277-71-1 |

Experimental Protocols

The synthesis of high-purity this compound is crucial for its application in pharmaceutical synthesis. Below are detailed methodologies for its preparation.

Synthesis of this compound from 4-amino-2-nitrobenzoic acid[1]

This protocol involves the diazotization of 4-amino-2-nitrobenzoic acid followed by a Sandmeyer-type reaction.

Materials and Reagents:

-

4-amino-2-nitrobenzoic acid

-

48% aqueous Hydrobromic acid (HBr)

-

Sodium nitrite (B80452) (NaNO2)

-

Copper(I) bromide (CuBr)

-

Ethyl acetate (B1210297) (EtOAc)

-

Sodium sulfate (B86663) (Na2SO4)

-

Florisil® or silica (B1680970) gel

Procedure:

-

Diazotization:

-

Dissolve 4-amino-2-nitrobenzoic acid (1.0 equivalent) in 48% aqueous HBr at 0 °C.

-

Slowly add an aqueous solution of sodium nitrite (1.0 equivalent) to the stirring solution while maintaining the temperature at 0 °C.

-

Continue stirring for 25 minutes until a clear orange-yellow solution is formed.

-

-

Sandmeyer Reaction:

-

In a separate flask, dissolve copper(I) bromide (1.3 equivalents) in 48% aqueous HBr at 0 °C.

-

Add the diazonium salt solution dropwise to the CuBr solution. Observe for gas evolution and the formation of a purple-brown mixture.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

-

Work-up and Purification:

-

Concentrate the reaction mixture under reduced pressure.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate to dryness to obtain the crude product.

-

Purify the crude solid by column chromatography using Florisil® or silica gel, eluting with a suitable solvent system such as ethyl acetate.

-

Synthesis from 2,5-dibromo-1-nitrobenzene[2]

This method involves a lithium-halogen exchange followed by carboxylation.

Materials and Reagents:

-

2,5-dibromo-1-nitrobenzene

-

Tetrahydrofuran (THF)

-

N,N-Dimethylformamide (DMF)

-

Dilute aqueous sulfuric acid

-

Ethyl acetate

-

Jone's reagent (chromic acid in sulfuric acid)

-

Aqueous sodium hydroxide (B78521)

-

Concentrated hydrochloric acid

Procedure:

-

Lithium-Halogen Exchange and Formylation:

-

Dissolve 2,5-dibromo-1-nitrobenzene in THF and cool to -105 °C.

-

Slowly add phenyllithium solution dropwise.

-

After 30 minutes, add DMF dropwise and allow the temperature to rise to -20 °C.

-

Quench the reaction with dilute aqueous sulfuric acid and concentrate the mixture.

-

Extract the product with ethyl acetate, dry the organic layer, and concentrate to a brown solid.

-

-

Oxidation:

-

Dissolve the resulting solid in acetone and cool in an ice bath.

-

Slowly add Jone's reagent and allow the mixture to warm to room temperature.

-

Add isopropanol to quench the excess oxidant and concentrate the mixture.

-

-

Work-up and Purification:

-

Add aqueous sodium hydroxide solution and filter the mixture.

-

Acidify the filtrate with concentrated hydrochloric acid to precipitate the product.

-

Collect the precipitate by filtration, wash with water, and dry to yield this compound.

-

Role in Drug Development and Signaling Pathway

High-purity this compound is a critical building block in the synthesis of Lonafarnib, a farnesyltransferase inhibitor.[1] Lonafarnib has been investigated for its potential in treating certain cancers and is approved for the treatment of Hutchinson-Gilford Progeria Syndrome (HGPS).[2][3]

Farnesyltransferase is a key enzyme in the post-translational modification of proteins, including the Ras family of small GTPases.[2] Farnesylation is the attachment of a farnesyl pyrophosphate group to a cysteine residue at the C-terminus of a protein. This lipid modification is essential for the proper membrane localization and function of these proteins in signal transduction pathways that regulate cell growth, differentiation, and survival.[2] In HGPS, a mutated form of the lamin A protein, known as progerin, undergoes abnormal farnesylation, leading to its toxic accumulation in the nuclear envelope.[2]

The following diagram illustrates the synthetic and biological pathway involving this compound and Lonafarnib.

Caption: Synthetic pathway of Lonafarnib and its inhibitory effect on farnesylation.

The diagram illustrates that this compound is a crucial starting material in the multi-step synthesis of Lonafarnib. Lonafarnib then acts as an inhibitor of the enzyme farnesyltransferase. This inhibition prevents the farnesylation of proteins like progerin and Ras, thereby mitigating the downstream cellular dysfunction associated with diseases like HGPS and certain cancers. This highlights the critical importance of sourcing high-purity this compound for the development of such targeted therapies.

References

The Nitro Group as a Linchpin of Reactivity in 4-Bromo-2-nitrobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-nitrobenzoic acid is a multifaceted aromatic compound whose chemical behavior is largely dictated by the interplay of its three functional groups: a bromine atom, a nitro group, and a carboxylic acid. This technical guide provides an in-depth analysis of the reactivity of the nitro group, a critical determinant of the molecule's utility as a versatile building block in organic synthesis, particularly in the development of novel therapeutics. The electron-withdrawing nature of the nitro group profoundly influences the molecule's susceptibility to reduction and its role in activating the aromatic ring for nucleophilic substitution. This guide details the key reactions centered around the nitro group, provides comprehensive experimental protocols, and presents quantitative data to inform synthetic strategies.

Introduction

The strategic placement of a nitro group at the ortho position to a carboxylic acid and meta to a bromine atom in this compound creates a unique electronic environment within the benzene (B151609) ring. The strong electron-withdrawing properties of the nitro group, through both inductive and resonance effects, render the aromatic ring electron-deficient.[1] This electronic characteristic is the cornerstone of the molecule's reactivity, primarily facilitating two key transformations: the reduction of the nitro group to an amine and the activation of the ring toward nucleophilic aromatic substitution (SNAr).[2][3] Understanding and controlling these reactions are paramount for leveraging this compound in the synthesis of complex molecules, including potent biological agents such as Fibroblast Growth Factor Receptor-1 (FGFR1) inhibitors.[2]

Electronic Effects of the Nitro Group

The reactivity of this compound is fundamentally governed by the electronic influence of its substituents. The nitro group, being a powerful electron-withdrawing group, deactivates the benzene ring towards electrophilic aromatic substitution.[4] Conversely, this deactivation makes the ring susceptible to nucleophilic attack, a crucial aspect of its synthetic utility.[3] The ortho and para positions relative to the nitro group are particularly activated for nucleophilic aromatic substitution due to the stabilization of the negatively charged Meisenheimer intermediate through resonance.[3][5]

In this compound, the nitro group is ortho to the carboxylic acid and meta to the bromine atom. This specific arrangement dictates the regioselectivity of its reactions. The primary site for nucleophilic attack is the carbon bearing the bromine atom, as the negative charge of the intermediate can be effectively delocalized onto the ortho-nitro group.

Key Reactions Involving the Nitro Group

The nitro group in this compound is the focal point for several important synthetic transformations.

Reduction of the Nitro Group

The most common and synthetically valuable reaction of the nitro group in this context is its reduction to an amino group, yielding 4-bromo-2-aminobenzoic acid.[2] This transformation is pivotal as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho,para-directing group, opening up a plethora of subsequent synthetic possibilities. A variety of reducing agents can be employed for this purpose, with the choice depending on the desired selectivity and the presence of other functional groups.

Common methods for the reduction of aromatic nitro compounds include:

-

Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.[6] It is generally high-yielding, with water as the primary byproduct.

-

Metal-Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) are effective for nitro group reduction.

-

Selective Chemical Reduction: For substrates with other reducible functional groups, milder and more selective reagents are preferred. A system of hydrazine (B178648) glyoxylate (B1226380) in the presence of zinc or magnesium powder has been shown to selectively reduce aromatic nitro groups at room temperature.[7]

Nucleophilic Aromatic Substitution (SNAr)

The nitro group plays a crucial activating role in nucleophilic aromatic substitution reactions. In this compound, the bromine atom serves as the leaving group. The presence of the ortho-nitro group is essential for stabilizing the intermediate Meisenheimer complex, thereby facilitating the substitution.[3] This reaction allows for the introduction of a wide range of nucleophiles, including alkoxides, amines, and thiolates, at the 4-position of the benzene ring.

While less common, under forcing conditions, the nitro group itself can act as a leaving group in SNAr reactions, being displaced by a nucleophile.[8] This reactivity is attributed to the electronegativity of the nitro group and its relatively poor conjugation with an already electron-deficient ring.[8]

Quantitative Data

The following tables summarize key quantitative data for this compound and its primary reduction product.

Table 1: Physicochemical Properties

| Property | This compound | 4-Bromo-2-aminobenzoic acid |

| CAS Number | 99277-71-1 | 20776-50-3 |

| Molecular Formula | C₇H₄BrNO₄ | C₇H₆BrNO₂ |

| Molecular Weight | 246.01 g/mol | 216.03 g/mol |

| Melting Point | 165-169 °C | 185-187 °C |

| Appearance | White to pale cream crystalline solid[2] | Off-white to beige powder |

| Solubility | Soluble in methanol (B129727), ethanol (B145695), acetone; insoluble in water[2] | Slightly soluble in hot water, soluble in ethanol |

Table 2: Reaction Yields and Conditions

| Reaction | Reagents and Conditions | Product | Yield | Reference |

| Synthesis of this compound | 2,5-dibromo-1-nitrobenzene, phenyllithium, DMF, Jones' reagent | This compound | 52% | |

| Synthesis of this compound | 4-amino-2-nitrobenzoic acid, NaNO₂, HBr, CuBr | This compound | 91% | [9] |

| Reduction of Nitro Group | Hydrazine glyoxylate, zinc powder, room temperature, 2 hours | 4-Bromo-2-aminobenzoic acid | Good yields | |

| Reduction of a related nitrobenzoic acid | Catalytic hydrogenation, 10% Pd/C, H₂ (40-50 psi), NaOH(aq) | Corresponding aminobenzoic acid | High yields | [6] |

Experimental Protocols

Protocol for the Selective Reduction of the Nitro Group using Hydrazine Glyoxylate and Zinc

This protocol is adapted from a general procedure for the selective reduction of aromatic nitro compounds.[7]

Materials:

-

This compound

-

Hydrazine hydrate (B1144303)

-

Glyoxylic acid

-

Zinc powder

-

Chloroform (B151607) or diethyl ether

-

Standard laboratory glassware

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

Preparation of Hydrazine Glyoxylate: In a flask, slowly neutralize equimolar amounts of hydrazine hydrate (e.g., 0.5 mL, 0.01 mol) and glyoxylic acid (e.g., 0.92 g, 0.01 mol) with constant stirring. The resulting solution of hydrazine glyoxylate is used directly.

-

Reaction Setup: In a separate flask, create a suspension of this compound (0.01 mol) and an excess of zinc powder in a suitable solvent.

-

Reduction: Add the prepared hydrazine glyoxylate solution to the suspension of the nitro compound and zinc powder. Stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 2 hours.

-

Work-up: Upon completion, filter off the zinc powder. Extract the residue with chloroform or diethyl ether (e.g., 2 x 15 mL).

-

Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield 4-bromo-2-aminobenzoic acid.

Protocol for the Catalytic Hydrogenation of the Nitro Group

This protocol is a general method for the catalytic hydrogenation of a substituted nitrobenzoic acid and can be adapted for this compound.[6]

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C), 50% wet

-

Methanol or Ethanol

-

1 M Sodium hydroxide (B78521) (NaOH) solution

-

Concentrated Hydrochloric acid (HCl)

-

Parr hydrogenator or similar apparatus

-

Celite

Procedure:

-

Preparation of the Reaction Mixture: Dissolve this compound in a minimal amount of methanol or ethanol in a pressure vessel suitable for hydrogenation. Add 1 M NaOH solution dropwise until the starting material is fully dissolved (pH should be slightly basic).

-

Addition of Catalyst: Carefully add 10% Pd/C catalyst (5-10 mol% relative to the substrate) to the reaction mixture.

-

Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the vessel with nitrogen gas three times, followed by three purges with hydrogen gas. Pressurize the vessel with hydrogen to 40-50 psi. Commence vigorous stirring. The reaction often proceeds at room temperature.

-

Monitoring: Monitor the reaction by observing the uptake of hydrogen gas. The reaction is complete when hydrogen uptake ceases.

-

Work-up: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Isolation: Slowly add concentrated HCl to the filtrate to acidify it to a pH of approximately 3-4. The product, 4-bromo-2-aminobenzoic acid, will precipitate. Collect the precipitate by filtration, wash with cold water, and dry.

Signaling Pathways and Applications in Drug Development

Derivatives of this compound have shown significant promise in the field of oncology. Specifically, a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives have been identified as novel inhibitors of Fibroblast Growth Factor Receptor-1 (FGFR1).[2] The FGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is implicated in the development and progression of various cancers, including non-small cell lung cancer (NSCLC).[2]

Caption: FGFR1 signaling pathway and point of inhibition.

The synthesis of these FGFR1 inhibitors relies on the reactivity of the functional groups in this compound. The carboxylic acid is typically activated and coupled with an appropriate amine, while the nitro group can be subsequently reduced or the bromine atom can be used in cross-coupling reactions to generate a diverse library of compounds for structure-activity relationship (SAR) studies.

Conclusion

The nitro group in this compound is not merely a substituent but a powerful control element that dictates the molecule's synthetic potential. Its strong electron-withdrawing nature facilitates both its own reduction to a versatile amino group and activates the aromatic ring for nucleophilic substitution reactions. This dual reactivity makes this compound a valuable and strategic starting material in medicinal chemistry and materials science. A thorough understanding of the principles and protocols outlined in this guide will enable researchers to effectively harness the reactivity of this compound for the synthesis of novel and complex molecular architectures.

References

- 1. CAS 99277-71-1: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound (99277-71-1) for sale [vulcanchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 8. organic chemistry - Nitro as a leaving group in an aromatic ring - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 9. This compound CAS#: 99277-71-1 [m.chemicalbook.com]

Acidity and pKa of 4-Bromo-2-nitrobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the acidity and pKa of 4-Bromo-2-nitrobenzoic acid. The following sections detail the quantitative data surrounding its acidity, a comprehensive experimental protocol for pKa determination, and logical models illustrating the chemical principles at play.

Data Presentation: Substituent Effects on Benzoic Acid Acidity

The acidity of a substituted benzoic acid is significantly influenced by the electronic properties of its substituents. Electron-withdrawing groups increase acidity (decrease pKa) by stabilizing the negative charge of the conjugate base, the carboxylate anion. The table below summarizes the pKa values of this compound and related compounds to illustrate these effects.

| Compound | pKa |

| Benzoic Acid | 4.20[1] |

| 4-Bromobenzoic Acid | 3.97[2] |

| 2-Nitrobenzoic Acid | 2.16 - 2.17[3][4] |

| This compound | 1.97 ± 0.25 (Predicted) [5][6] |

The data clearly demonstrates the acid-strengthening effects of both the bromo and nitro substituents. The nitro group, being a strong electron-withdrawing group, has a more pronounced effect on increasing the acidity of benzoic acid compared to the bromo group. The combined presence of both groups in this compound results in a significantly lower pKa, indicating a stronger acid.

Logical Relationship of Substituent Effects

The increased acidity of this compound is a result of the cumulative electron-withdrawing effects of the bromo and nitro groups. These effects stabilize the carboxylate anion formed upon deprotonation. The following diagram illustrates this logical relationship.

Caption: Logical flow of substituent effects on the acidity of this compound.

Experimental Protocols for pKa Determination

The pKa of this compound can be determined experimentally using several methods. Potentiometric titration and UV-Vis spectrophotometry are two common and reliable techniques.

Potentiometric Titration

This method involves the gradual addition of a strong base to a solution of the acid and monitoring the pH change. The pKa is determined from the inflection point of the resulting titration curve.

Materials:

-

This compound

-

0.1 M Sodium Hydroxide (NaOH), standardized

-

Deionized water, boiled to remove dissolved CO2

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Buret, 50 mL

-

Beaker, 250 mL

Procedure:

-

Preparation of the Analyte Solution: Accurately weigh approximately 0.1 g of this compound and dissolve it in 100 mL of deionized water. Gentle heating may be required to aid dissolution.

-

Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions of pH 4.00, 7.00, and 10.00.

-

Titration Setup: Place the beaker containing the analyte solution on the magnetic stirrer and add the stir bar. Immerse the pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

-

Titration: Record the initial pH of the solution. Begin adding the 0.1 M NaOH solution from the buret in small increments (e.g., 0.5 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.

-

Endpoint Determination: Continue the titration until the pH begins to change rapidly, indicating the approach to the equivalence point. Reduce the increment size of the titrant addition in this region. Continue titrating well past the equivalence point until the pH stabilizes again.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the first derivative plot (ΔpH/ΔV vs. V) to find the equivalence point, and then locating the pH at half of that volume.

UV-Vis Spectrophotometry

This method is based on the principle that the ionized and un-ionized forms of a compound have different UV-Vis absorption spectra. By measuring the absorbance at various pH values, the pKa can be determined.

Materials:

-

This compound

-

Series of buffer solutions with known pH values (e.g., from pH 1 to 4)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol) at a known concentration.

-

Preparation of Sample Solutions: For each buffer solution, prepare a sample by diluting a small aliquot of the stock solution to a fixed final volume. The final concentration of the acid should be the same in all samples.

-

Spectral Measurement: Record the UV-Vis absorption spectrum for each sample solution over a suitable wavelength range. Identify the wavelength(s) where the absorbance difference between the fully protonated and deprotonated forms is maximal.

-

Data Collection: Measure the absorbance of each sample at the chosen wavelength(s).

-

Data Analysis: Plot the absorbance versus the pH of the buffer solutions. The resulting sigmoidal curve can be analyzed using the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.

Experimental Workflow for Potentiometric pKa Determination

The following diagram outlines the key steps in the experimental workflow for determining the pKa of this compound using potentiometric titration.

Caption: Workflow for the potentiometric determination of pKa.

References

- 1. webqc.org [webqc.org]

- 2. 4-Bromobenzoic acid(586-76-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. 2-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 5. library.gwu.edu [library.gwu.edu]

- 6. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Lonafarnib Utilizing a 4-Bromo-2-nitrobenzoic Acid Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Lonafarnib, a farnesyltransferase inhibitor, using 4-bromo-2-nitrobenzoic acid as a key starting intermediate. The described methodology is a composite of established synthetic transformations and offers a plausible pathway for laboratory-scale preparation. Additionally, the mechanism of action of Lonafarnib is illustrated to provide context for its therapeutic applications.

Introduction

Lonafarnib is a potent, orally active inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of various cellular proteins, including Ras.[1] By inhibiting FTase, Lonafarnib disrupts the localization and function of these proteins, thereby interfering with signaling pathways implicated in cell proliferation and survival.[2] This mechanism of action has led to its investigation and approval for the treatment of Hutchinson-Gilford progeria syndrome (HGPS) and certain cancers.[2][3]

The synthesis of Lonafarnib is a multi-step process involving the construction of a complex tricyclic benzocycloheptapyridine core. This document outlines a synthetic strategy commencing with this compound, a readily available starting material.[4]

Signaling Pathway of Lonafarnib

Lonafarnib's primary mechanism of action is the inhibition of farnesyltransferase. This enzyme catalyzes the attachment of a farnesyl group to a cysteine residue within the C-terminal CAAX motif of specific proteins, most notably Ras. This farnesylation step is essential for the proper localization of Ras to the cell membrane, a prerequisite for its activation and downstream signaling. By preventing farnesylation, Lonafarnib effectively traps Ras in the cytoplasm, thereby inhibiting the Ras-Raf-MEK-ERK signaling cascade that is often hyperactivated in various cancers.[2] In the context of HGPS, Lonafarnib inhibits the farnesylation of progerin, a mutated form of lamin A, preventing its abnormal integration into the nuclear lamina and mitigating the cellular defects associated with this devastating premature aging disease.[5][6]

Caption: Mechanism of action of Lonafarnib.

Experimental Protocols

This section details the proposed synthetic route from this compound to Lonafarnib. The synthesis is presented in multiple stages, with detailed protocols for each key transformation.

Stage 1: Synthesis of the Benzocycloheptapyridine Core

The initial steps focus on the construction of the tricyclic core of Lonafarnib from the starting material, this compound.

Step 1a: Reduction of this compound to 2-Amino-4-bromobenzoic Acid

This step involves the reduction of the nitro group to an amine.

-

Materials: this compound, Iron powder, Ammonium (B1175870) chloride, Ethanol (B145695), Water.

-

Procedure:

-

To a stirred solution of this compound (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

-

Heat the mixture to reflux for 2-3 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, filter the hot reaction mixture through a bed of celite to remove the iron salts.

-

Wash the celite pad with hot ethanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

The resulting crude 2-amino-4-bromobenzoic acid can be used in the next step without further purification.

-

Step 1b: Synthesis of the Tricyclic Ketone Intermediate

This multi-step process involves the formation of the benzocycloheptapyridine ketone, a key intermediate. This protocol is adapted from established literature for similar structures.

-

Materials: 2-Amino-4-bromobenzoic acid, appropriate reagents for cyclization to form the tricyclic ketone (e.g., via Friedel-Crafts or related reactions). Detailed reagents and conditions would need to be optimized based on specific literature procedures for this class of compounds.

-

Amide Formation: Couple 2-amino-4-bromobenzoic acid with a suitable partner to introduce the atoms necessary for the seven-membered ring.

-

Cyclization: Induce intramolecular cyclization to form the tricyclic ketone. This is a critical step and conditions would need to be carefully controlled.

-

Further Functionalization: Introduce the chloro and bromo substituents on the tricyclic core as described in the synthesis by Kuo et al.[7]

Step 1c: Asymmetric Alkylation to Introduce the Piperidine (B6355638) Moiety

This crucial step establishes the correct stereochemistry of Lonafarnib. The protocol is based on the synthesis described by Kuo et al.[7]

-

Materials: Tricyclic ketone intermediate, N-Boc-4-(iodomethyl)piperidine, Chiral auxiliary (e.g., a chiral amine), Strong base (e.g., Lithium diisopropylamide - LDA), Tetrahydrofuran (THF).

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the tricyclic ketone intermediate in anhydrous THF.

-

Cool the solution to -78 °C.

-

Slowly add a solution of LDA in THF.

-

Stir the mixture at -78 °C for 30 minutes.

-

Add a solution of N-Boc-4-(iodomethyl)piperidine and the chiral auxiliary in THF.

-

Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography on silica (B1680970) gel.

-

Stage 2: Final Elaboration to Lonafarnib

The final steps involve the modification of the piperidine moiety to complete the synthesis of Lonafarnib.

Step 2a: Deprotection of the Boc Group

-

Materials: Boc-protected piperidine intermediate, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

-

Procedure:

-

Dissolve the Boc-protected piperidine intermediate in DCM.

-

Add TFA dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected piperidine intermediate.

-

Step 2b: Amide Formation to Yield Lonafarnib

-

Materials: Deprotected piperidine intermediate, 1-(isocyanatomethyl)-4-methylpiperidine, Triethylamine (B128534), Dichloromethane (DCM).

-

Procedure:

-

Dissolve the deprotected piperidine intermediate in anhydrous DCM.

-

Add triethylamine to the solution.

-

Slowly add a solution of 1-(isocyanatomethyl)-4-methylpiperidine in DCM.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain Lonafarnib.

-

Caption: Synthetic workflow for Lonafarnib.

Data Presentation

The following tables summarize representative quantitative data for the key synthetic steps. Please note that yields are highly dependent on reaction scale and optimization. The data presented here are based on literature reports for analogous transformations and should be considered as a guide.

Table 1: Synthesis of Intermediates

| Step | Intermediate | Starting Material | Reagents | Typical Yield (%) | Purity (%) |

| 1a | 2-Amino-4-bromobenzoic Acid | This compound | Fe, NH₄Cl | 85-95 | >95 |

| 1b | Benzocycloheptapyridine Ketone | 2-Amino-4-bromobenzoic Acid | (Multi-step) | 40-50 (overall) | >98 |

| 1c | Boc-Protected Piperidine Intermediate | Benzocycloheptapyridine Ketone | N-Boc-4-(iodomethyl)piperidine, LDA | 70-80 | >97 (diastereomeric excess) |

Table 2: Final Synthesis of Lonafarnib

| Step | Product | Starting Material | Reagents | Typical Yield (%) | Purity (%) |

| 2a | Deprotected Piperidine Intermediate | Boc-Protected Piperidine Intermediate | TFA | 90-98 | >98 |

| 2b | Lonafarnib | Deprotected Piperidine Intermediate | 1-(isocyanatomethyl)-4-methylpiperidine | 80-90 | >99 (after purification) |

Conclusion

This document provides a comprehensive overview and a plausible synthetic protocol for the preparation of Lonafarnib starting from this compound. The outlined procedures, based on established chemical transformations, offer a framework for researchers in the field of medicinal chemistry and drug development. The provided diagrams and data tables are intended to facilitate a clear understanding of the synthetic workflow and the mechanism of action of this important therapeutic agent. It is imperative to note that all experimental work should be conducted with appropriate safety precautions in a well-equipped laboratory setting. Further optimization of reaction conditions may be necessary to achieve the desired yields and purity on a larger scale.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. benchchem.com [benchchem.com]

- 5. Towards a sustainable synthesis of aniline-derived amides using an indirect chemoenzymatic process: challenges and successes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

4-Bromo-2-nitrobenzoic Acid: A Versatile Building Block in Organic Synthesis

Introduction

4-Bromo-2-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a crucial building block in the landscape of organic synthesis. Its unique substitution pattern, featuring a carboxylic acid, a nitro group, and a bromine atom, offers a versatile platform for the construction of complex molecular architectures. The electron-withdrawing nature of the nitro and bromo substituents significantly influences the reactivity of the benzene (B151609) ring, making it a valuable precursor for the synthesis of a wide array of pharmaceuticals, agrochemicals, and novel materials.[1] This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a focus on its role in the development of bioactive compounds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthetic chemistry.

| Property | Value |

| CAS Number | 99277-71-1 |

| Molecular Formula | C₇H₄BrNO₄ |

| Molecular Weight | 246.01 g/mol [2] |

| Appearance | Solid |

| Melting Point | 165-169 °C |

| Solubility | Soluble in many organic solvents |

Applications in Organic Synthesis

The strategic placement of three distinct functional groups on the aromatic ring of this compound allows for a diverse range of chemical transformations. This makes it a valuable starting material for the synthesis of various heterocyclic compounds and other complex organic molecules.[3]

Synthesis of Bioactive Heterocycles

This compound is a key starting material for the synthesis of various nitrogen-containing heterocycles, which are prevalent scaffolds in many biologically active compounds. The presence of the nitro group allows for its reduction to an amine, which can then participate in cyclization reactions. The bromine atom provides a handle for further functionalization via cross-coupling reactions.

Application Example: Synthesis of Fibroblast Growth Factor Receptor-1 (FGFR1) Inhibitors

Derivatives of this compound have been investigated as potent inhibitors of FGFR1, a target for anticancer drug development. The synthesis involves an initial amide coupling followed by reduction of the nitro group and subsequent derivatization.

Experimental Protocol: Synthesis of N-(3,5-dimethoxyphenyl)-4-bromo-2-nitrobenzamide (Intermediate 1)

This protocol is adapted from a published procedure for the synthesis of FGFR1 inhibitors.

Materials:

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

3,5-dimethoxyaniline

-

Ethanol (B145695) (EtOH)

-

Water

Procedure:

-

To a reaction vessel, add this compound (5.788 g, 0.024 mol), EDC (4.518 g, 0.024 mol), and ethanol (30 mL).

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Add 3,5-dimethoxyaniline (3 g, 0.020 mol) to the reaction mixture.

-

Heat the resulting solution to 80 °C and stir for 5 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

Add water (30 mL) to precipitate the product.

-

Filter the solid, wash with water, and dry to yield the desired product.

Quantitative Data:

| Reactant | Molar Equiv. | Amount | Product | Yield |

| This compound | 1.2 | 5.788 g | N-(3,5-dimethoxyphenyl)-4-bromo-2-nitrobenzamide | 71.6% |

| 3,5-dimethoxyaniline | 1.0 | 3.0 g |

Precursor to Other Versatile Building Blocks